N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine
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Overview
Description
N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine is a chemical compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol . It is also known by its IUPAC name, (1E)-1-[2-(difluoromethoxy)phenyl]-1-propanone oxime . This compound is notable for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and a propylidene group linked to a hydroxylamine moiety.
Preparation Methods
The synthesis of N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product under controlled conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds under specific conditions.
Reduction: It can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with proteins and other biomolecules .
Comparison with Similar Compounds
N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine can be compared with other similar compounds, such as:
N-{1-[2-(methoxy)phenyl]propylidene}hydroxylamine: This compound has a methoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
N-{1-[2-(trifluoromethoxy)phenyl]propylidene}hydroxylamine: The presence of a trifluoromethoxy group can significantly alter the compound’s reactivity and interactions.
N-{1-[2-(chloromethoxy)phenyl]propylidene}hydroxylamine: The chloromethoxy group introduces different electronic and steric effects compared to the difluoromethoxy group.
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(NZ)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine |
InChI |
InChI=1S/C10H11F2NO2/c1-2-8(13-14)7-5-3-4-6-9(7)15-10(11)12/h3-6,10,14H,2H2,1H3/b13-8- |
InChI Key |
XJXZDQNJNZGBPN-JYRVWZFOSA-N |
Isomeric SMILES |
CC/C(=N/O)/C1=CC=CC=C1OC(F)F |
Canonical SMILES |
CCC(=NO)C1=CC=CC=C1OC(F)F |
Origin of Product |
United States |
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